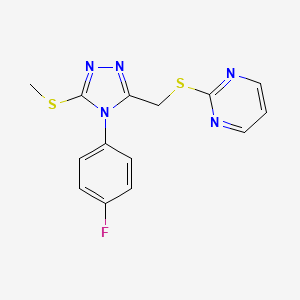

2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Description

Properties

IUPAC Name |

2-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5S2/c1-21-14-19-18-12(9-22-13-16-7-2-8-17-13)20(14)11-5-3-10(15)4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBZCANQGKIKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The synthesis begins with the reaction of 4-fluorobenzyl chloride with thiosemicarbazide to form 4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole.

Introduction of the Pyrimidine Ring: The triazole intermediate is then reacted with 2-chloromethylpyrimidine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydrotriazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Amines, thiols, under basic or acidic conditions.

Reduction: Catalytic hydrogenation or chemical reducing agents.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Substitution: Amino or thiol-substituted derivatives.

Reduction: Dihydrotriazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole and pyrimidine exhibit significant anticancer properties. For instance, compounds similar to 2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine have been tested against various cancer cell lines, demonstrating cytotoxic effects. Specific studies have shown that related triazole-pyrimidine analogs can induce apoptosis in human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM .

Antimicrobial Properties

The triazole moiety is also recognized for its antimicrobial properties. Compounds containing triazole rings have been explored as potential agents against bacterial infections due to their ability to inhibit bacterial growth by targeting specific pathways within the microbial cells . The compound's structure suggests it may possess similar antimicrobial activity.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of triazole-pyrimidine analogs demonstrated their effectiveness in inducing apoptosis in cancer cell lines. The evaluation involved assessing morphological changes and measuring caspase activation following treatment with these compounds. Results indicated that compounds with similar structures to this compound displayed significant apoptotic activity .

Case Study 2: Antimicrobial Screening

Another research initiative focused on the antimicrobial properties of triazole derivatives found that compounds containing the triazole ring showed promising results against various pathogens. The study highlighted the potential for developing new antimicrobial agents based on the structural characteristics of these compounds .

Mechanism of Action

The mechanism of action of 2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group.

4-Chloromethcathinone: A stimulant drug of the cathinone class, with a chlorophenyl group.

Uniqueness

2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is unique due to the presence of both a triazole and pyrimidine ring in its structure, along with the fluorophenyl and methylsulfanyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine represents a significant area of research in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies.

Chemical Structure and Properties

The compound is characterized by a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activities. The presence of a fluorophenyl group and methylthio substituent enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 239.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄FN₅S |

| Molecular Weight | 239.27 g/mol |

| CAS Number | 1707668-05-0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Antifungal Activity

The triazole component of the compound suggests potential antifungal properties through inhibition of ergosterol synthesis, a critical component of fungal cell membranes. Preliminary studies indicate that similar triazole derivatives have shown efficacy against various fungal strains, including Candida and Aspergillus species .

Antibacterial Activity

Research indicates that compounds with structural similarities exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition . The specific compound under review may follow similar patterns based on its structural characteristics.

Cytotoxicity and Anticancer Potential

In vitro studies have suggested that the compound may possess cytotoxic effects against certain cancer cell lines. For example, compounds with similar structures have been shown to inhibit the proliferation of leukemia cells at nanomolar concentrations . The mechanism of action may involve interference with DNA synthesis or modulation of metabolic pathways essential for cancer cell survival.

Case Studies

- Antifungal Efficacy : A study evaluating the antifungal activity of triazole derivatives found that compounds similar to the one inhibited fungal growth at concentrations as low as 0.5 µg/mL. The binding affinity to ergosterol biosynthesis enzymes was assessed using molecular docking studies, indicating strong interactions .

- Cytotoxicity Assessment : In a recent study focusing on various triazole-pyrimidine hybrids, one derivative exhibited IC50 values below 10 µM against several cancer cell lines, suggesting promising anticancer potential. The study utilized flow cytometry to assess apoptosis rates induced by the compound .

Synthesis Methods

The synthesis of This compound can be achieved through several methodologies:

- Condensation Reactions : Utilizing precursors like pyrimidine derivatives and triazole intermediates through condensation reactions has been reported in literature.

- Functional Group Modifications : Techniques involving thiol modifications and halogen substitutions can enhance biological activity while maintaining structural integrity .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via stepwise alkylation and thiolation reactions. A typical approach involves:

- Cyclization of a thioamide intermediate under basic conditions to form the triazole-thiol core (e.g., using NaOH/EtOH) .

- Subsequent alkylation with a pyrimidine derivative containing a leaving group (e.g., chloromethylpyrimidine) in anhydrous DMF, catalyzed by K₂CO₃ .

Optimization strategies include: - Monitoring reaction progress via TLC or HPLC.

- Adjusting reaction time (24–48 hours) and temperature (60–80°C) to improve yield.

- Purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) .

Advanced: How can computational methods like DFT improve the synthesis and structural validation of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can:

- Predict optimal reaction pathways by analyzing energy barriers for intermediate formations .

- Simulate NMR and IR spectra to compare with experimental data, resolving ambiguities in structural assignments (e.g., distinguishing thiomethyl vs. methylthio groups) .

- Optimize solvent effects and catalyst interactions using polarizable continuum models (PCM) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR: Focus on aromatic protons (δ 7.0–8.5 ppm for fluorophenyl and pyrimidine) and thiomethyl groups (δ 2.5–3.0 ppm) .

- IR Spectroscopy: Confirm S–C and C–N stretches (650–750 cm⁻¹ for C–S; 1500–1600 cm⁻¹ for triazole rings) .

- Mass Spectrometry (ESI-MS): Validate molecular weight with [M+H]⁺ or [M+Na]⁺ peaks .

Advanced: How can discrepancies between experimental and computational spectral data be resolved?

Methodological Answer:

- Use solvent correction models in DFT to account for shifts in NMR/IR spectra .

- Perform 2D NMR (COSY, HSQC) to unambiguously assign overlapping signals (e.g., triazole vs. pyrimidine protons) .

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Screening: Use disc diffusion assays against Gram-positive/negative bacteria and fungi, with ciprofloxacin as a positive control .

- Cytotoxicity Assays: Employ MTT or resazurin-based methods on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced: How can molecular dynamics (MD) simulations enhance understanding of this compound’s bioactivity?

Methodological Answer:

- Perform MD simulations (e.g., GROMACS) to study binding stability with target proteins (e.g., GlcN-6-P-synthase) over 100+ ns trajectories .

- Analyze hydrogen bond occupancy and binding free energy (MM-PBSA) to prioritize derivatives for synthesis .

Basic: How do substituents (e.g., fluorophenyl, methylthio) influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 48 hours.

- Monitor degradation via HPLC and identify products using LC-MS.

- The electron-withdrawing fluorophenyl group enhances stability in acidic conditions, while the methylthio moiety may oxidize to sulfoxide under basic pH .

Advanced: What mechanistic insights explain the reactivity of the thiomethyl group in nucleophilic substitutions?

Methodological Answer:

- Use Hammett plots to correlate substituent effects (σ values) with reaction rates in SN2 reactions .

- Characterize transition states via DFT to identify steric/electronic barriers (e.g., hindered attack due to the triazole ring) .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardize assay protocols (e.g., consistent bacterial strains, inoculum size) .

- Validate results using orthogonal methods (e.g., MIC assays alongside molecular docking) .

- Report full experimental conditions (solvent, concentration) to enable meta-analysis .

Basic: What computational tools are recommended for preliminary screening of derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.